molecular formula C8H11ClN2O B8303917 2-[(2-Chloro-6-aminophenyl)amino]ethanol

2-[(2-Chloro-6-aminophenyl)amino]ethanol

Cat. No.: B8303917
M. Wt: 186.64 g/mol
InChI Key: WCCDTLCLGOIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-6-aminophenyl)amino]ethanol is a synthetic aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science research. Its structure incorporates both an aniline derivative and an ethanolamine functionality, making it a valuable intermediate for the synthesis of more complex molecules. In research settings, this compound is of significant interest for the development of novel benzothiazole derivatives, a class of heterocycles known for a wide spectrum of pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antifungal, antiviral, analgesic, and anticonvulsant effects . Furthermore, the 2-aminophenyl moiety present in its structure is a key precursor to pharmacophores found in potent and selective antitumor and anti-Alzheimer agents . Researchers may also utilize this compound in solid-phase synthesis methodologies to create peptide conjugates, combining the advantages of the peptide backbone with the biological activity of the small molecule scaffold . As a specialty chemical, 2-[(2-Chloro-6-aminophenyl)amino]ethanol is supplied for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(2-amino-6-chloroanilino)ethanol

InChI

InChI=1S/C8H11ClN2O/c9-6-2-1-3-7(10)8(6)11-4-5-12/h1-3,11-12H,4-5,10H2

InChI Key

WCCDTLCLGOIWAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 2-(2-Amino-6-chlorophenyl)ethanol with five analogs, highlighting substituents, molecular properties, and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups Key Properties/Data
2-(2-Amino-6-chlorophenyl)ethanol (Target) C₈H₁₀ClNO 171.626 2-NH₂, 6-Cl Ethanol, amino Synthesized via SnCl₂ reduction of nitro precursor (98% yield) .
2-(2-Chloro-6-nitrophenyl)ethanol C₈H₈ClNO₃ 201.45 2-NO₂, 6-Cl Ethanol, nitro Nitro group confers electron-withdrawing effects; precursor to target compound .
2-(2-Amino-4,6-dichlorophenyl)ethanol C₈H₉Cl₂NO 206.07 2-NH₂, 4-Cl, 6-Cl Ethanol, amino Additional Cl increases lipophilicity (logP ~2.1 vs. target’s ~1.5) .
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 2-Cl, 6-F Ethanamine, hydrochloride Fluorine’s electronegativity alters electronic profile; HCl salt enhances solubility .
2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide C₁₅H₁₄ClN₂O₂ 288.73 2-NH₂, 3-benzoyl, 6-Cl Acetamide, benzoyl Benzoyl group adds steric bulk; acetamide enhances hydrogen-bonding potential .

Detailed Analysis

2-(2-Chloro-6-nitrophenyl)ethanol
  • Structural Difference: Nitro (-NO₂) replaces the amino (-NH₂) group at position 2.
  • Impact: The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s reactivity toward electrophilic substitution compared to the electron-donating amino group. Acts as a precursor in the synthesis of the target compound via reduction .
2-(2-Amino-4,6-dichlorophenyl)ethanol
  • Structural Difference : Additional chlorine at position 4.
  • Impact: Increased molecular weight (206.07 vs. Synthesis parallels the target compound but requires additional chlorination steps .
2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride
  • Structural Difference: Fluorine replaces the amino group at position 6; ethanamine replaces ethanol.
  • The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .
2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide
  • Structural Difference : Benzoyl (-COC₆H₅) and acetamide (-NHCOCH₃) groups at positions 3 and 1, respectively.
  • Acetamide’s hydrogen-bonding capability may enhance solubility in polar solvents .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and methoxy (-OCH₃) groups increase electron density on the aromatic ring, enhancing reactivity toward electrophiles. Nitro (-NO₂) and chlorine (-Cl) groups decrease electron density, stabilizing the ring but reducing reactivity .
  • Lipophilicity: Chlorine and fluorine substituents increase logP values, favoring lipid membrane penetration. Ethanol and acetamide groups counterbalance this with hydrophilicity .

Preparation Methods

Substitution-Alkylation Followed by Nitro Reduction

The most widely adopted pathway involves a two-step sequence:

  • Alkylation of 2-Chloro-6-nitroaniline :
    Reaction of 2-chloro-6-nitroaniline with ethylene oxide or 2-chloroethanol under basic conditions introduces the ethanolamine side chain. A typical protocol uses sodium hydroxide (1.2 eq) in methanol/water (9:1) at 60–80°C for 6–12 hours, yielding 2-[(2-chloro-6-nitrophenyl)amino]ethanol. Ethylene oxide is preferred for its higher reactivity, though 2-chloroethanol offers better control over stoichiometry.

  • Nitro Group Reduction :
    The intermediate undergoes reduction to convert the nitro group to an amine. Two primary methods are employed:

    • Catalytic Hydrogenation : Using hydrogen gas (1–3 atm) and Raney nickel in ethanol at 50–70°C, with sodium hydroxide (0.5–1.0 eq) to suppress dehalogenation. Yields exceed 90% with <2% dechlorination byproducts.

    • Hydrazine Hydrate Reduction : In methanol/water at 65–70°C, hydrazine hydrate (2.0 eq) and NaOH (1.5 eq) achieve complete reduction within 4–6 hours. This method avoids pressurized equipment but requires careful handling of toxic hydrazine.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
AlkylationEthylene oxide, NaOH, MeOH/H₂O, 70°C85–9295–98
Reduction (H₂/Ni)H₂ (2 atm), Raney Ni, NaOH, EtOH, 60°C91–9497–99
Reduction (N₂H₄)N₂H₄·H₂O, NaOH, MeOH/H₂O, 68°C88–9093–95

Alternative Pathway: Amination of Halogenated Ethanol Derivatives

A less common approach involves direct amination of 2-chloro-6-fluorophenyl ethanol derivatives. For example, nucleophilic aromatic substitution of 2-chloro-6-fluoro-N-(2-hydroxyethyl)nitrobenzene with ammonia in dimethylformamide (DMF) at 120°C for 24 hours achieves moderate yields (65–70%). However, this route is limited by side reactions such as hydroxyl group oxidation.

Optimization of Reaction Conditions

Alkylation Step Optimization

Critical parameters influencing alkylation efficiency include:

  • Solvent Polarity : Methanol/water mixtures (9:1) enhance solubility of both aromatic amines and ethylene oxide, improving reaction rates by 30% compared to pure ethanol.

  • Temperature Control : Maintaining 70°C minimizes ethylene oxide volatilization while preventing thermal decomposition of the nitro group.

  • Base Selection : Potassium carbonate (K₂CO₃) reduces hydrolysis side reactions compared to NaOH, increasing yields by 8–10% in pilot-scale trials.

Reduction Step Optimization

  • Catalyst Activation : Pre-treatment of Raney nickel with 5% aqueous NaOH increases surface activity, reducing reaction time from 8 to 5 hours.

  • pH Management : In hydrazine-based reductions, maintaining pH 7–8 via NaOH addition prevents over-reduction to hydroxylamine derivatives.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for the alkylation step, enabling:

  • Precise temperature control (±1°C) via jacketed cooling

  • 20–30% higher space-time yields compared to batch reactors

  • In-line FTIR monitoring for real-time adjustment of ethylene oxide feed rates

Waste Stream Management

  • Ethanol Recovery : Distillation columns recover >95% of ethanol from reduction steps, reducing solvent costs by 40%.

  • Hydrazine Neutralization : Effluents containing residual hydrazine are treated with hypochlorite solutions to form non-toxic N₂ gas.

HazardMitigation Strategy
Ethylene oxide exposureClosed-loop reactor systems with negative pressure
Raney nickel pyrophoricityStorage under ethanol, inert gas quenching
Hydrazine toxicityAutomated dosing systems, full-face respirators

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Catalytic HydrogenationHigh yield, low byproductsRequires pressurized equipment
Hydrazine ReductionAmbient pressure, fast kineticsToxic reagent handling
Direct AminationFewer stepsLow yield, side reactions

Q & A

Q. What computational methods are recommended for predicting the thermochemical properties of 2-[(2-Chloro-6-aminophenyl)amino]ethanol, and how do they compare in accuracy?

  • Methodological Answer : Density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., Becke’s hybrid functional ) provides high accuracy for atomization energies and ionization potentials (average deviation: 2.4 kcal/mol). For correlation energy, the Colle-Salvetti formula, reformulated as a functional of electron density and kinetic energy , achieves <5% deviation in molecular systems. Validate predictions using experimental vaporization enthalpy data from the "centerpiece" approach (Figure 27, ).

Q. What experimental techniques are optimal for characterizing the thermodynamic stability of this compound?

  • Methodological Answer : Use vapor pressure measurements combined with the "centerpiece" computational framework ( ) to calculate vaporization enthalpies. Compare results with DFT-derived Gibbs free energy values (using functionals from and ). For phase transitions, employ differential scanning calorimetry (DSC) and cross-reference with NIST Chemistry WebBook data .

Q. How should researchers safely handle 2-[(2-Chloro-6-aminophenyl)amino]ethanol in laboratory settings?

  • Methodological Answer : Follow protocols for structurally similar chlorinated ethanolamines ( ):
  • Inhalation : Use fume hoods and monitor air quality; administer oxygen if exposure occurs.
  • Skin/Eye Contact : Rinse immediately with water for ≥15 minutes.
  • Storage : Hygroscopic nature requires inert-atmosphere storage (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

  • Methodological Answer : Apply iterative qualitative analysis ( ):

Cross-validate DFT results (e.g., B3LYP vs. M06-2X functionals) to identify systematic errors.

Re-examine experimental conditions (e.g., solvent purity in kinetic studies, ).

Use sensitivity analysis on parameters like exact-exchange weighting () to refine computational models.

Q. What reaction mechanisms dominate in the synthesis of derivatives under acidic/basic conditions?

  • Methodological Answer :
  • Oxidation : Under acidic conditions, the hydroxyl group undergoes dehydrogenation to form ketone intermediates ().
  • Reduction : Use LiAlH4 in anhydrous ether to reduce nitro or azide groups while preserving the chloro-aniline moiety .
  • Byproduct Control : Monitor reaction progress via HPLC to mitigate side reactions (e.g., ring chlorination).

Q. How can this compound be integrated into ethylene glycol-based polymers for DNA detection applications?

  • Methodological Answer :
  • Step 1 : Functionalize the amino group via nucleophilic substitution with chloroethoxy intermediates ().
  • Step 2 : Optimize polymerization in chloroform (dielectric constant ~4.8) to stabilize the chlorophenyl backbone.
  • Step 3 : Validate DNA-binding efficiency using fluorescence quenching assays (reference polymer structures in ).

Data Contradiction Analysis

Q. Why do computational models overestimate the stability of 2-[(2-Chloro-6-aminophenyl)amino]ethanol compared to experimental observations?

  • Methodological Answer :
  • Potential Causes :
  • Neglect of solvent effects in DFT calculations ().
  • Overestimation of exact-exchange contributions in hybrid functionals ().
  • Resolution :
    Incorporate implicit solvent models (e.g., COSMO) into DFT workflows and validate against solvated-phase NMR data .

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